desglucoanagalloside B

描述

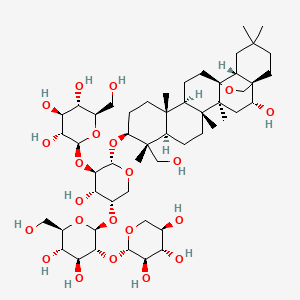

Desglucoanagalloside B (DGB) is a triterpene saponin primarily isolated from Lysimachia ciliata L. (Primulaceae) and Anagallis arvensis . Structurally, it features a fully saturated oleanane skeleton with a 13β,28-epoxy bridge, a hallmark of saponins in the Primulaceae and Myrsinaceae families . DGB is characterized by its monodesmosidic structure, containing a single sugar moiety at the C-3 position, which distinguishes it from bidesmosidic saponins with additional glycosylation .

属性

分子式 |

C52H86O22 |

|---|---|

分子量 |

1063.2 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13R,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C52H86O22/c1-46(2)13-14-51-22-68-52(29(51)15-46)12-8-28-47(3)10-9-31(48(4,21-55)27(47)7-11-49(28,5)50(52,6)16-30(51)57)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h23-45,53-65H,7-22H2,1-6H3/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 |

InChI 键 |

YBYIAPOSRNODNJ-CSYCFBBXSA-N |

手性 SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

规范 SMILES |

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |

同义词 |

desglucoanagalloside B |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Anagalloside B

Source : Anagallis arvensis (Primulaceae) .

Structural Similarities : Shares the oleanane skeleton and 13β,28-epoxy bridge with DGB but differs in glycosylation patterns (additional glucose units) .

Functional Differences :

- Molluscicidal Activity : Both compounds exhibit potent molluscicidal effects, but DGB achieves 100% snail mortality at 1.25 × 10⁻⁶ g/L, whereas anagalloside B requires higher concentrations .

- Anticancer Activity : Anagalloside B lacks documented anticancer effects, highlighting DGB’s unique role in prostate cancer therapy .

Nummularoside

Source : Lysimachia spp. (Primulaceae).

Structural Features : Contains a hydroxyl group at C-16 instead of the epoxy bridge .

Mechanistic Contrast :

- Anticancer Mechanism : Activates autophagy via PI3K/AKT/mTOR inhibition, unlike DGB’s caspase-dependent apoptosis .

- Selectivity: Less selective for cancer cells compared to DGB, which spares normal prostate cells (PNT2) .

Comparison with Functionally Similar Compounds

Afrocylamin A

Source : Afrocarpus spp.

Functional Overlap : Inhibits prostate cancer metastasis via PI3K/AKT/mTOR pathway modulation .

Key Differences :

- Structure : Dammarane-type triterpene lacking the oleanane backbone .

- Efficacy : Afrocylamin A shows broader anti-metastatic activity but weaker cytotoxicity (IC₅₀ > 50 µM) compared to DGB (IC₅₀: 10–20 µM) .

Ganoderic Acid

Source: Ganoderma fungi. Shared Application: Inhibits 5α-reductase, a target in prostate cancer prevention . Divergence:

- Mechanism : Acts via steroid metabolism modulation, contrasting with DGB’s direct caspase activation .

- Controversy : Efficacy in clinical models remains debated, whereas DGB’s preclinical data are robust .

Data Tables

Table 1: Structural and Functional Comparison of DGB and Analogues

Table 2: Receptor Binding Profiles

常见问题

Q. What ethical guidelines apply to in vivo studies involving this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:

- Sample Size : Justify with power analysis (α=0.05, β=0.2).

- Endpoint Criteria : Predefine humane endpoints (e.g., tumor volume ≤1.5 cm³).

- Data Inclusion : Report all adverse events, even if statistically non-significant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。